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Introduction
MI-192 is a potent and selective small molecule inhibitor of Class I histone deacetylases

(HDACs), specifically targeting HDAC2 and HDAC3.[1][2][3] Histone deacetylases play a

critical role in the epigenetic regulation of gene expression by removing acetyl groups from

lysine residues on histones and other non-histone proteins.[4][5] In various malignancies, the

overexpression of certain HDACs, including HDAC2, is associated with tumor progression and

resistance to apoptosis.[4] MI-192 exerts its anti-cancer effects by inducing cell differentiation

and promoting apoptosis, particularly in hematological malignancies such as myeloid leukemia.

[1][2] These application notes provide a comprehensive overview of the use of MI-192 for

inducing apoptosis, including its mechanism of action, quantitative data, and detailed

experimental protocols.
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Parameter Value Cell Lines Reference

IC₅₀ (HDAC2) 30 nM N/A [2][3]

IC₅₀ (HDAC3) 16 nM N/A [2][3]

Apoptosis Induction 0.15 - 1 µM (72h)
U937, HL60, Kasumi-

1
[2]

Table 2: Selectivity of MI-192
HDAC Isoform Selectivity vs. HDAC2/3 Reference

Other HDACs >250-fold [1]

Mechanism of Action
MI-192 induces apoptosis by inhibiting the enzymatic activity of HDAC2 and HDAC3. This

inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin

structure and the altered transcription of genes that regulate cell cycle and apoptosis. The

proposed mechanism involves several key events:

HDAC Inhibition: MI-192 selectively binds to the active sites of HDAC2 and HDAC3,

preventing the deacetylation of their protein substrates.

Histone Hyperacetylation: The inhibition of HDACs leads to an increase in the acetylation of

histone proteins, which alters chromatin structure and gene expression.

Gene Expression Changes: Hyperacetylation of histones can lead to the transcriptional

activation of tumor suppressor genes and pro-apoptotic genes. This includes the

upregulation of cell cycle inhibitors like p21 and pro-apoptotic Bcl-2 family members such as

Bim and Bmf.[4]

Non-Histone Protein Acetylation: HDACs also deacetylate non-histone proteins. Inhibition by

MI-192 can lead to the acetylation and stabilization of tumor suppressors like p53, further

promoting apoptosis.[4][5]
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Apoptosis Execution: The culmination of these events is the activation of the intrinsic and/or

extrinsic apoptotic pathways, leading to the activation of caspases and programmed cell

death.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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